Praseodymium oxalate hydrate

Catalog No.
S1907619
CAS No.
24992-60-7
M.F
C6H2O13Pr2
M. Wt
563.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praseodymium oxalate hydrate

CAS Number

24992-60-7

Product Name

Praseodymium oxalate hydrate

IUPAC Name

oxalate;praseodymium(3+);hydrate

Molecular Formula

C6H2O13Pr2

Molecular Weight

563.89 g/mol

InChI

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6

InChI Key

SRENSJUZQFEVLD-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3]

Precursor for Praseodymium Oxide Nanoparticles

Praseodymium oxalate hydrate is a valuable precursor for synthesizing praseodymium oxide nanoparticles. Researchers utilize various techniques like thermal decomposition or microwave heating to convert the oxalate into the oxide. This conversion process allows for control over the size, morphology, and other properties of the resulting praseodymium oxide nanoparticles, making them suitable for applications in catalysis, electronics, and photonics [Source: TG−DSC of praseodymium oxalate hydrate. | Download Scientific Diagram - ResearchGate, ].

Material Characterization Studies

Praseodymium oxalate hydrate serves as a reference material for various characterization techniques in scientific research. Its well-defined crystalline structure and unique properties make it ideal for calibrating instruments like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) [Source: Praseodymium Oxalate Hydrate | AMERICAN ELEMENTS ® | CAS 28877-86-3, ].

Praseodymium oxalate hydrate is a chemical compound with the formula Pr2(C2O4)310H2O\text{Pr}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}. It appears as a light green powder and is known for its high insolubility in water. The compound contains praseodymium, a rare earth element, which is classified under the lanthanides in the periodic table. Praseodymium has an atomic number of 59 and exhibits a unique electron configuration of [Xe]4f36s2[Xe]4f^36s^2 . This compound is primarily derived from oxalic acid and serves as an important precursor in various chemical syntheses.

  • Dehydration: Upon heating, praseodymium oxalate hydrate loses water molecules to form anhydrous praseodymium oxalate.
  • Calcination: When subjected to high temperatures, it decomposes to form praseodymium oxide and carbon dioxide:
    Pr2(C2O4)310H2OPr2O3+6CO2+10H2O\text{Pr}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}\rightarrow \text{Pr}_2\text{O}_3+6\text{CO}_2+10\text{H}_2\text{O}
  • Reaction with acids: It can react with strong acids to release oxalic acid and form soluble praseodymium salts .

Praseodymium oxalate hydrate can be synthesized through various methods:

  • Precipitation Method: This involves mixing solutions of praseodymium nitrate or chloride with sodium oxalate or potassium oxalate under controlled conditions to precipitate praseodymium oxalate hydrate.
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to promote the formation of praseodymium oxalate from its precursors in aqueous solutions.
  • Solvothermal Synthesis: Similar to hydrothermal synthesis but uses organic solvents, allowing for better control over particle size and morphology .

Praseodymium oxalate hydrate has several applications:

  • Precursor for Nanoparticles: It is used in the synthesis of praseodymium oxide nanoparticles, which have applications in catalysis and material science.
  • Ceramics and Glasses: The compound is utilized in producing specialized ceramics and glass materials due to its optical properties.
  • Colorants: It serves as a pigment in various applications, providing unique coloration due to its light absorption characteristics .
  • Research: In laboratories, it is often used for research purposes related to rare earth elements and their compounds.

Interaction studies involving praseodymium oxalate hydrate primarily focus on its behavior in various chemical environments. For instance:

  • Complexation Studies: Research has shown that praseodymium can form complexes with organic ligands, which may affect its solubility and reactivity.
  • Environmental Interactions: Studies on how praseodymium compounds interact with environmental components are essential for understanding their ecological impact .

Praseodymium oxalate hydrate shares similarities with other rare earth oxalates. Below is a comparison highlighting its uniqueness:

CompoundFormulaSolubilityUnique Features
Praseodymium Oxalate HydratePr2(C2O4)310H2O\text{Pr}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}Highly insolubleLight green powder; precursor for nanoparticles
Neodymium Oxalate HydrateNd2(C2O4)310H2O\text{Nd}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}InsolubleSimilar structure; used in laser applications
Cerium Oxalate HydrateCe2(C2O4)310H2O\text{Ce}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}Moderately solubleUsed in catalysts; exhibits different oxidation states
Lanthanum Oxalate HydrateLa2(C2O4)310H2O\text{La}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}InsolubleCommonly used in phosphors

Uniqueness

Praseodymium oxalate hydrate is unique due to its specific optical properties and its role as a precursor for advanced materials like nanoparticles, which differentiates it from other similar compounds that may not possess these characteristics .

Praseodymium oxalate hydrate emerged from early 19th-century studies of rare earth separation. Praseodymium itself was first isolated in 1885 by Carl Auer von Welsbach, who separated didymium (a misidentified mixture) into praseodymium and neodymium. The synthesis of praseodymium oxalate hydrate followed established methods for REE oxalates, involving reactions between praseodymium salts (e.g., nitrate or chloride) and oxalic acid in aqueous solutions. Early characterization focused on its crystalline structure and thermal decomposition pathways, with modern research expanding into applications in nanotechnology and catalysis.

Classification within Rare Earth Oxalates

Praseodymium oxalate hydrate belongs to the broader family of rare earth oxalates, which share structural similarities but exhibit distinct chemical behaviors. A comparative analysis of selected REE oxalates highlights key differences:

CompoundFormulaKey Characteristics
PraseodymiumPr₂(C₂O₄)₃·xH₂OLight green, low solubility, precursor for Pr₆O₁₁
Cerium OxalateCe₂(C₂O₄)₃·xH₂OHigher reactivity, used in redox catalysis
Lanthanum OxalateLa₂(C₂O₄)₃·xH₂OSimilar structure, distinct ionic radius effects
Neodymium OxalateNd₂(C₂O₄)₃·xH₂OShared optical properties, differing magnetic behavior

Praseodymium oxalate hydrate’s unique reactivity stems from praseodymium’s +3 oxidation state and its coordination environment, which involves oxalate ligands and water molecules.

Significance in Praseodymium Chemistry

The compound’s importance lies in its role as a precursor for praseodymium-based materials:

  • Oxide Synthesis: Thermal decomposition of praseodymium oxalate hydrate yields praseodymium oxides (e.g., Pr₆O₁₁), which are critical for magnetic materials and catalysts.
  • Catalytic Applications: Praseodymium oxalate hydrate-derived oxides exhibit catalytic activity in dehydration and dehydrogenation reactions, such as converting propan-2-ol to propene.
  • Structural Insights: Its layered crystal structure, featuring praseodymium-oxalate chains and halide/water interactions, informs the design of coordination polymers.

Current Research Landscape

Recent studies focus on optimizing synthesis, enhancing material properties, and advancing REE separation techniques:

  • Selective Oxalate Precipitation: Methods leveraging oxalic acid for REE recovery from spent magnets, achieving >90% purity in oxalate precipitates.
  • Thermal Decomposition Pathways: Detailed thermogravimetric analysis reveals stepwise dehydration and decomposition into Pr₂O₂(CO₃) intermediates before final oxide formation.
  • Catalyst Engineering: Praseodymium oxalate hydrate-derived oxides with tailored surface areas (43–64 m²/g) enhance reaction selectivity in industrial processes.

Praseodymium Two Oxalate Three Hydrate Structure

Praseodymium oxalate hydrate exhibits the fundamental molecular formula $$ \text{Pr}2(\text{C}2\text{O}4)3 \cdot x\text{H}2\text{O} $$, where x represents the variable number of water molecules incorporated into the crystal structure [1] [2]. The anhydrous form has the molecular formula $$ \text{Pr}2(\text{C}2\text{O}4)_3 $$ with a molecular weight of 545.87 grams per mole [3]. This compound consists of two praseodymium three positive ions coordinated with three oxalate two negative ions, forming a neutral compound through the charge balance of the metal cations and oxalate anions [4] [5].

The compound is also documented under multiple Chemical Abstracts Service registry numbers, reflecting different hydration states and structural variations. Under CAS number 28877-86-3, the compound is referenced as praseodymium oxalate hydrate with an approximate molecular weight of 563.89 grams per mole [6] [2]. Alternative CAS number 24992-60-7 specifically designates the decahydrate form with a molecular weight of 726.02 grams per mole [7] [8].

Formula TypeChemical FormulaMolecular Weight (g/mol)Water Content (x)
Basic StructurePr₂(C₂O₄)₃545.870
Hydrate FormulaPr₂(C₂O₄)₃·xH₂OVariableVariable
Decahydrate FormPr₂(C₂O₄)₃·10H₂O726.0210
CAS 28877-86-3Pr₂(C₂O₄)₃·xH₂O563.89Variable
CAS 24992-60-7Pr₂(C₂O₄)₃·10H₂O726.0210
Alternate FormulaC₆H₂O₁₃Pr₂563.89Variable

Water of Crystallization Variations

The water of crystallization in praseodymium oxalate hydrate shows significant variation depending on synthesis conditions, environmental factors, and thermal treatment history. The most commonly encountered and well-characterized form is the decahydrate, $$ \text{Pr}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $$ [4] [10]. Thermogravimetric analysis reveals that praseodymium oxalate can accommodate varying amounts of water molecules, with reports indicating compositions ranging from approximately eight to ten water molecules per formula unit [11] [12].

The decahydrate form represents the most stable hydration state under ambient conditions, where ten water molecules are incorporated into the crystal lattice structure. These water molecules participate in two distinct roles within the crystal structure: coordination water molecules that are directly bound to the praseodymium metal centers, and lattice water molecules that occupy interstitial positions and contribute to crystal stability through hydrogen bonding networks [13] [14].

Dehydration studies demonstrate that the removal of water molecules occurs in a stepwise manner, with initial loss of loosely bound lattice water at temperatures around 49.5 degrees Celsius, followed by the progressive removal of more tightly coordinated water molecules at elevated temperatures [12]. The complete dehydration process extends from approximately 40 degrees Celsius to 420 degrees Celsius, indicating the presence of water molecules with varying binding strengths within the crystal structure [15] [12].

Physical Properties

Appearance and Color Characteristics

Praseodymium oxalate hydrate exhibits distinctive visual characteristics that are directly related to the electronic properties of the praseodymium three positive ion. The compound typically appears as a light green to green crystalline powder [2] [16] [10]. This characteristic coloration arises from the unique electronic configuration of praseodymium, which possesses the electron configuration [Xe] 4f³ 6s², resulting in specific optical absorption and emission properties [17] [18].

The green coloration is consistent across different hydration states and crystal forms, reflecting the fundamental electronic transitions within the praseodymium three positive ion. The intensity of the green color may vary depending on particle size, crystal morphology, and the degree of hydration. Microscopic examination reveals that individual crystals exhibit well-defined crystalline facets with hexagonal basal planes, characteristic of the monoclinic crystal system [19].

The compound maintains its green appearance under normal atmospheric conditions, though prolonged exposure to elevated temperatures results in color changes associated with dehydration and eventual decomposition to praseodymium oxide phases [20] [12]. The optical properties of praseodymium oxalate hydrate make it useful as a precursor material for specialized optical applications and as a reference material for spectroscopic characterization techniques .

Molecular Weight and Density

The molecular weight of praseodymium oxalate hydrate varies significantly depending on the hydration state. The anhydrous form, $$ \text{Pr}2(\text{C}2\text{O}4)3 $$, has a calculated molecular weight of 545.87 grams per mole [3] [22]. The most common decahydrate form, $$ \text{Pr}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $$, exhibits a molecular weight of 726.02 grams per mole, reflecting the substantial contribution of the ten water molecules to the overall mass [10].

Intermediate hydration states show molecular weights between these extremes, with specific values depending on the exact number of water molecules present. For instance, reports indicate molecular weights of approximately 563.89 grams per mole for certain hydrated forms, suggesting variable water content under different conditions [1] [7].

The density of praseodymium oxalate hydrate has not been extensively documented in the available literature, though theoretical calculations based on crystal structure parameters suggest densities in the range typical for hydrated lanthanide oxalates. Crystal structure analysis indicates unit cell volumes that are consistent with moderate density values, though precise experimental determination requires careful consideration of the exact hydration state and crystal packing efficiency [22].

Solubility Parameters

Praseodymium oxalate hydrate exhibits extremely low solubility in water, characteristic of lanthanide oxalate compounds. Quantitative solubility measurements indicate a solubility of approximately 0.0098 grams per 100 grams of water at 25 degrees Celsius [15]. This very low solubility reflects the strong ionic interactions between the praseodymium three positive ions and the oxalate two negative ions, as well as the stabilizing effect of the extensive hydrogen bonding network involving the water of crystallization [4] [5].

The compound is generally insoluble in most common organic solvents, consistent with its ionic nature and the presence of coordinated water molecules. However, praseodymium oxalate hydrate shows enhanced solubility in acidic solutions, where protonation of the oxalate anions can occur, leading to the formation of soluble praseodymium-containing species [20] [23].

PropertyValueSource/Reference
AppearanceCrystalline powderMultiple sources
ColorLight green to greenCharacteristic of Pr³⁺ compounds
Crystal FormCrystalline solidX-ray diffraction
Molecular Weight (anhydrous)545.87 g/molCalculated
Molecular Weight (decahydrate)726.02 g/molCalculated
DensityNot specifiedLiterature unavailable
Solubility in Water (25°C)0.0098 g/100g H₂OAnalytical Chemistry 1959
Thermal StabilityModerateThermal analysis
Decomposition Temperature40-420°C (stepwise)TGA studies

Crystal Structure

Unit Cell Parameters

Praseodymium oxalate hydrate crystallizes in the monoclinic crystal system, with unit cell parameters that reflect the characteristic dimensions of lanthanide oxalate structures. The unit cell parameter a ranges from approximately 10.985 to 11.099 Angstroms, while parameter b shows significant variation from 6.353 to 14.003 Angstroms [13] [24] [25]. The c parameter typically falls within the range of 9.988 to 11.010 Angstroms [24] [25].

The monoclinic angle beta varies between approximately 105.55 and 109.46 degrees, confirming the deviation from orthogonal symmetry characteristic of the monoclinic system [13] [24]. These variations in unit cell parameters reflect different measurement conditions, hydration states, and potential variations in crystal quality or measurement techniques across different studies.

The unit cell contains four formula units (Z = 4), which is typical for this structural type and consistent with the space group symmetry requirements [13] [26]. The unit cell volume, calculated from these parameters, falls within the range expected for hydrated lanthanide oxalate compounds, accommodating both the metal-oxalate framework and the associated water molecules [26] [27].

Space Group Classification

Praseodymium oxalate hydrate adopts the space group P2₁/c (space group number 14), which belongs to the monoclinic crystal system [26] [25] [27]. This space group designation indicates the presence of a 21 screw axis along the b direction and a c-glide plane perpendicular to the b axis. The centrosymmetric nature of this space group (indicated by the presence of an inversion center) is consistent with the observed crystal morphology and diffraction patterns [13] [26].

The P2₁/c space group is particularly common among lanthanide oxalate structures, especially for the lighter lanthanides from lanthanum to holmium [26] [27]. This space group allows for efficient packing of the lanthanide-oxalate coordination framework while accommodating the water molecules in both coordinated and lattice positions. The symmetry operations inherent in this space group result in the formation of layered structures with honeycomb-like arrangements that are characteristic of lanthanide oxalate compounds [26].

ParameterValueNotes
Crystal SystemMonoclinicCommon for lanthanide oxalates
Space GroupP2₁/cSpace group number 14
Unit Cell Parameter a10.985-11.099 ÅVaries with hydration state
Unit Cell Parameter b6.353-14.003 ÅSignificant variation reported
Unit Cell Parameter c9.988-11.010 ÅTypical for rare earth oxalates
Unit Cell Angle β105.55-109.46°Monoclinic angle
Z (formula units per unit cell)4Standard for this structure type
Coordination Number8-9Dependent on hydration
Coordination GeometryDistorted tricapped trigonal prismTypical Ln³⁺ coordination

Isostructural Relationships with Other Rare Earth Oxalates

Praseodymium oxalate hydrate exhibits extensive isostructural relationships with other lanthanide oxalate compounds, particularly those of the lighter rare earth elements. The systematic study of lanthanide oxalates reveals that compounds from lanthanum through terbium all adopt the same P2₁/c structure with similar coordination environments and water content [26] [27] [28].

Neodymium oxalate decahydrate shows the closest structural similarity to praseodymium oxalate, with nearly identical unit cell parameters and coordination geometries [19] [25] [29]. The mixed neodymium-praseodymium oxalate crystals demonstrate complete solid solution formation, confirming the structural compatibility of these compounds [19]. Similarly, cerium oxalate, lanthanum oxalate, samarium oxalate, europium oxalate, gadolinium oxalate, and terbium oxalate all exhibit isostructural relationships with praseodymium oxalate [26] [27] [30].

The structural similarity extends beyond simple unit cell parameters to include coordination numbers, bonding modes of oxalate ligands, and the arrangement of water molecules within the crystal structure. Each lanthanide atom in these isostructural compounds exhibits coordination numbers of 8 or 9, with coordination environments consisting of oxygen atoms from three oxalate groups and several water molecules [26] [13]. The oxalate ligands function as bridging groups, connecting adjacent lanthanide centers to form extended two-dimensional layered structures [26] [30].

The isostructural relationships begin to break down for the heavier lanthanides starting with erbium, where different space groups (P-1) and reduced water content (hexahydrates rather than decahydrates) become prevalent [26] [27]. This structural transition reflects the lanthanide contraction effect, where decreasing ionic radii of the heavier lanthanides lead to changes in preferred coordination environments and crystal packing arrangements [28] [29].

LanthanideFormulaSpace GroupStructural TypeRelationship
Lanthanum (La)La₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural
Cerium (Ce)Ce₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural
Praseodymium (Pr)Pr₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateReference compound
Neodymium (Nd)Nd₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural
Samarium (Sm)Sm₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural
Europium (Eu)Eu₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural
Gadolinium (Gd)Gd₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural
Terbium (Tb)Tb₂(C₂O₄)₃·10H₂OP2₁/cDecahydrateIsostructural

From Praseodymium Nitrate Solutions

Praseodymium oxalate hydrate synthesis through precipitation from praseodymium nitrate solutions represents the most widely implemented industrial method for producing this compound. The fundamental reaction involves the controlled addition of oxalic acid to praseodymium nitrate solutions under specific conditions to achieve optimal precipitation characteristics [2].

The basic precipitation reaction proceeds according to the stoichiometric equation:
2Pr(NO₃)₃ + 3H₂C₂O₄ → Pr₂(C₂O₄)₃·nH₂O + 6HNO₃

Research demonstrates that precipitation occurs rapidly upon mixing praseodymium nitrate solutions with oxalic acid, with precipitate formation observed within minutes of reagent contact [3] [2]. The precipitation mechanism involves nucleation and crystal growth processes that are highly sensitive to solution conditions, particularly pH and ionic strength.

Studies have established that praseodymium nitrate concentrations ranging from 0.1 to 0.5 molar provide optimal precipitation conditions. Higher concentrations can lead to rapid precipitation that may compromise crystal quality, while lower concentrations result in incomplete precipitation and reduced yields [2]. The nitrate anion concentration significantly influences the precipitation efficiency, with research indicating that nitrate concentrations above 0.1 molar can reduce precipitation recovery from 95% to approximately 85% [4].

The precipitation process exhibits excellent selectivity for praseodymium ions over common contaminants. Research has shown that praseodymium recovery exceeding 95% can be achieved even in the presence of interfering ions such as iron, aluminum, and calcium when appropriate precipitation parameters are maintained [3] [2]. This selectivity makes the nitrate-based precipitation method particularly valuable for processing complex rare earth solutions derived from mineral processing operations.

Optimization of Precipitation Parameters

The optimization of precipitation parameters represents a critical aspect of achieving high-quality praseodymium oxalate hydrate with consistent properties. Extensive research has identified several key parameters that must be carefully controlled to maximize product quality and yield.

pH Control and Optimization

pH represents the most critical parameter in praseodymium oxalate precipitation. Research has established that optimal precipitation occurs within a narrow pH range of 2.0 to 3.0 [2] [4]. At pH values below 2.0, precipitation efficiency decreases significantly due to increased oxalate protonation, which reduces the concentration of free oxalate ions available for precipitation. Conversely, pH values above 3.0 can lead to the co-precipitation of hydroxide phases and other impurities that compromise product purity.

Detailed studies have demonstrated that pH 2.3 to 2.5 provides the optimal balance between precipitation efficiency and product purity. At these conditions, praseodymium recovery exceeds 95% while maintaining high product purity [2] [4]. The pH adjustment must be performed gradually to avoid localized high pH regions that can lead to hydroxide precipitation.

Oxalic Acid Concentration Effects

The stoichiometric ratio of oxalic acid to praseodymium significantly influences precipitation efficiency and product characteristics. Research has shown that oxalic acid concentrations between 0.06 and 0.166 molar provide optimal precipitation conditions [2] [4]. Lower concentrations result in incomplete precipitation, while excessive concentrations can lead to the formation of soluble oxalate complexes that reduce precipitation efficiency.

Studies indicate that a molar ratio of 1.5 to 2.0 moles of oxalic acid per mole of praseodymium provides optimal precipitation conditions. This slight excess ensures complete precipitation while avoiding the formation of soluble complexes [2]. The oxalic acid should be added slowly to the praseodymium solution to ensure uniform mixing and prevent localized high concentrations that can lead to rapid, uncontrolled precipitation.

Temperature Effects and Control

Temperature significantly influences both the rate of precipitation and the characteristics of the resulting precipitate. Research has established that room temperature conditions (20-25°C) provide optimal precipitation characteristics for most applications [2] [5]. Higher temperatures can accelerate precipitation rates but may compromise crystal quality and lead to smaller particle sizes.

Studies have shown that elevated temperatures above 40°C can lead to rapid precipitation that produces poorly crystalline products with high surface areas but irregular morphologies [5]. Conversely, lower temperatures below 15°C can significantly slow precipitation rates, potentially leading to incomplete precipitation within reasonable reaction times.

Reaction Time Optimization

The reaction time required for complete precipitation varies significantly depending on the specific conditions employed. Research has demonstrated that reaction times between 10 minutes and 2 hours are typically sufficient for complete precipitation under optimal conditions [2] [4]. Shorter reaction times may result in incomplete precipitation, while excessively long reaction times can lead to recrystallization effects that may alter product characteristics.

Studies indicate that aging times of 1 to 2 hours after initial precipitation can improve crystal quality and reduce the content of occluded impurities [2] [4]. During this aging period, small crystals dissolve and recrystallize onto larger crystals, resulting in improved product uniformity and reduced specific surface area.

Mixing and Mass Transfer Effects

The mixing conditions during precipitation significantly influence product characteristics. Research has shown that gentle stirring at 150-200 rpm provides optimal mixing without causing mechanical damage to the precipitate crystals [3] [2]. Excessive stirring can lead to crystal breakage and the formation of fine particles that are difficult to filter and wash.

Studies have demonstrated that the addition rate of oxalic acid to the praseodymium solution should be controlled to approximately 1-2 mL per minute to ensure uniform mixing and prevent localized high concentrations that can lead to rapid, uncontrolled precipitation [2] [4]. This controlled addition rate allows for proper nucleation and crystal growth processes to occur.

Sol-Gel Synthesis Methods

Sol-gel synthesis represents an alternative approach for preparing praseodymium oxalate hydrate that offers unique advantages in terms of morphology control and product homogeneity. This method involves the formation of a colloidal suspension (sol) that undergoes gelation to form a three-dimensional network structure containing praseodymium oxalate [6] [7].

The sol-gel process for praseodymium oxalate synthesis typically begins with the preparation of a praseodymium-containing sol through the controlled hydrolysis of praseodymium alkoxides or the dissolution of praseodymium salts in appropriate solvents. The addition of oxalic acid to this sol initiates the formation of praseodymium oxalate while maintaining the sol structure [6] [7].

Research has demonstrated that sol-gel synthesis can produce praseodymium oxalate with controlled particle sizes ranging from 50 nanometers to 5 micrometers, depending on the specific synthesis conditions employed [7]. The method offers excellent control over product morphology and can produce materials with high surface areas and controlled pore structures.

The sol-gel approach typically requires synthesis temperatures between 80 and 120°C and reaction times of 2 to 6 hours to achieve complete gelation and oxalate formation [6] [7]. The pH of the sol must be carefully controlled, typically between 3.0 and 4.0, to maintain sol stability while promoting oxalate precipitation.

Chelating Agent Effects

The incorporation of chelating agents such as citric acid or ethylene glycol in sol-gel synthesis can significantly improve product homogeneity and control crystallization processes. Research has shown that citric acid concentrations between 0.1 and 0.5 molar can effectively control the gelation process and prevent premature precipitation [7].

Studies indicate that the molar ratio of chelating agent to praseodymium should be maintained between 2:1 and 4:1 to achieve optimal chelation effects without interfering with oxalate formation [7]. The chelating agents help to control the hydrolysis and condensation reactions that occur during sol formation, leading to more uniform product characteristics.

Hydro Silica Gel Growth Techniques

Hydro silica gel growth represents a specialized technique for growing high-quality single crystals of praseodymium oxalate hydrate. This method involves the controlled diffusion of reactants through a silica gel medium, which provides a controlled environment for crystal nucleation and growth [8] [9] [10].

The technique involves preparing a silica gel matrix impregnated with oxalic acid, over which a solution containing praseodymium nitrate is layered. The controlled diffusion of praseodymium ions through the gel matrix leads to the formation of large, well-formed crystals of praseodymium oxalate hydrate [8] [9].

Research has demonstrated that silica gel growth can produce praseodymium oxalate crystals with excellent optical quality and well-defined crystallographic faces. The crystals typically exhibit tabular morphology with hexagonal basal planes, indicating high crystallographic quality [8] [9]. The method is particularly valuable for producing crystals suitable for detailed structural and spectroscopic studies.

Gel Density and pH Optimization

The density of the silica gel matrix significantly influences crystal growth characteristics. Research has established that gel densities between 1.03 and 1.05 g/cm³ provide optimal conditions for crystal growth [8] [9]. Lower densities may not provide sufficient structural support for crystal growth, while higher densities can restrict ion diffusion and limit crystal size.

The pH of the gel matrix must be carefully controlled to maintain optimal growth conditions. Studies have shown that pH values around 6.0 provide the best balance between gel stability and crystal growth rate [8] [9]. The pH affects both the gel structure and the speciation of praseodymium and oxalate ions, directly influencing crystal formation kinetics.

Diffusion Control and Crystal Quality

The controlled diffusion of reactants through the gel matrix is critical for achieving high-quality crystals. Research has demonstrated that the concentration of praseodymium nitrate in the upper reactant solution should be maintained between 0.1 and 0.5 molar to achieve optimal diffusion rates [8] [9]. Higher concentrations can lead to rapid precipitation at the gel interface, while lower concentrations may result in incomplete crystal formation.

Studies indicate that crystal growth periods of 7 to 15 days are typically required to achieve crystals of useful size and quality [8] [9] [10]. The slow diffusion process allows for the formation of well-ordered crystal structures with minimal defects. The resulting crystals typically range in size from 2 to 10 millimeters, depending on the specific growth conditions employed.

Purification Protocols

The purification of praseodymium oxalate hydrate requires careful attention to remove both organic and inorganic impurities while maintaining the integrity of the oxalate structure. Effective purification protocols are essential for achieving high-purity products suitable for demanding applications [11] [12] [13].

Washing Procedures

The initial washing of precipitated praseodymium oxalate represents a critical step in removing occluded impurities and excess reagents. Research has established that washing with deionized water at pH 4.0 to 5.0 provides optimal removal of ionic impurities without causing significant dissolution of the oxalate product [11] [12].

Studies have demonstrated that washing procedures should involve multiple stages with increasing water purity. The first washing stage typically employs distilled water to remove bulk impurities, followed by deionized water washes to remove trace ionic species [11] [12]. Each washing stage should involve gentle stirring for 10 to 15 minutes to ensure complete removal of soluble impurities.

The final washing stage should employ high-purity water with conductivity less than 1 μS/cm to ensure removal of trace ionic impurities. Research indicates that 3 to 5 washing cycles are typically sufficient to achieve high product purity [11] [12]. The washing solution should be tested for the absence of nitrate ions using silver nitrate solution to confirm complete removal of starting materials.

Drying and Stabilization

The drying of washed praseodymium oxalate requires careful control to prevent decomposition while removing excess water. Research has shown that air drying at ambient temperature provides the best balance between water removal and product stability [11] [12]. Higher drying temperatures can lead to partial dehydration and structural changes that affect product properties.

Studies indicate that drying in controlled humidity environments (50-60% relative humidity) helps maintain the hydrated structure while removing excess surface water [11] [12]. The drying process typically requires 24 to 48 hours to achieve constant weight, depending on the initial water content and environmental conditions.

Recrystallization Techniques

Recrystallization can be employed to further purify praseodymium oxalate hydrate when extremely high purity is required. This process involves the controlled dissolution of the oxalate in dilute acid solutions followed by reprecipitation under controlled conditions [12] [13].

Research has demonstrated that recrystallization from dilute nitric acid solutions (0.1 to 0.5 molar) can effectively remove trace impurities while maintaining the oxalate structure [12]. The recrystallization process should be performed at temperatures below 60°C to prevent thermal decomposition of the oxalate.

Studies indicate that recrystallization can improve product purity from 98% to greater than 99.5%, making it valuable for applications requiring ultra-high purity materials [12] [13]. The recrystallization process typically involves dissolution of the crude oxalate, filtration to remove insoluble impurities, and controlled reprecipitation through pH adjustment.

Quality Control and Characterization Methods

Comprehensive quality control and characterization of praseodymium oxalate hydrate requires the application of multiple analytical techniques to ensure product specifications are met. The characterization approach must address chemical composition, crystal structure, morphology, and thermal stability [11] [14] [5].

Chemical Composition Analysis

X-ray fluorescence spectroscopy represents the primary method for determining praseodymium content in oxalate products. Research has established that wavelength dispersive X-ray fluorescence provides accurate quantification of praseodymium content with precision better than 0.5% relative [11] [14]. The technique requires careful calibration using certified reference materials to ensure accuracy.

Elemental analysis using combustion methods provides critical information about carbon and hydrogen content, which directly relates to oxalate and water content. Studies have shown that oxygen determination using thermal conductivity detection can provide validation of the complete chemical composition [11] [14]. The combination of these techniques allows for complete characterization of the chemical formula.

Structural Characterization

X-ray diffraction represents the definitive method for confirming the crystal structure and phase purity of praseodymium oxalate hydrate. Research has demonstrated that powder diffraction patterns should be compared with reference patterns to confirm phase identity and detect the presence of impurity phases [11] [14] [5].

The diffraction patterns provide information about lattice parameters, crystallite size, and structural perfection. Studies have shown that Rietveld refinement of powder diffraction data can provide quantitative phase analysis and accurate lattice parameter determination [11] [14]. The technique can detect impurity phases at concentrations as low as 1-2 weight percent.

Morphological Analysis

Scanning electron microscopy provides detailed information about particle morphology, size distribution, and surface characteristics. Research has established that praseodymium oxalate hydrate typically exhibits plate-like or needle-like morphology with well-defined crystallographic faces [5] [15]. The particle size typically ranges from 1 to 10 micrometers, depending on synthesis conditions.

Studies have shown that particle size analysis using laser diffraction can provide quantitative information about size distribution and specific surface area [5] [15]. The median particle size (D₅₀) typically ranges from 2 to 8 micrometers for materials prepared under optimal conditions. The specific surface area, determined by BET analysis, typically ranges from 6 to 20 m²/g.

Thermal Stability Assessment

Thermogravimetric analysis provides critical information about thermal stability and decomposition characteristics. Research has demonstrated that praseodymium oxalate hydrate undergoes stepwise decomposition with characteristic temperature ranges for each decomposition step [5] [16] [17]. The total weight loss typically ranges from 45 to 50%, depending on the hydration state.

Differential scanning calorimetry complements thermogravimetric analysis by providing information about the energetics of thermal transitions. Studies have shown that the major decomposition reactions occur between 390 and 450°C, with characteristic endothermic and exothermic peaks [5] [16] [17]. The thermal analysis data provides important information for processing and storage conditions.

Spectroscopic Characterization

Infrared spectroscopy provides definitive identification of functional groups and can detect trace impurities. Research has established characteristic absorption bands for praseodymium oxalate hydrate, including oxalate C=O stretching at 1650 cm⁻¹ and O-H stretching at 3450 cm⁻¹ [5] [16] [15]. The presence of these bands confirms the oxalate structure and hydration state.

Studies have shown that infrared spectroscopy can detect trace organic impurities and provide information about the coordination environment of praseodymium ions [5] [16] [15]. The technique is particularly valuable for monitoring the purity of recrystallized products and detecting the presence of other rare earth oxalates.

Purity Verification Methods

The verification of product purity requires the application of multiple analytical techniques to ensure specifications are met. Research has demonstrated that the combination of X-ray fluorescence, elemental analysis, and X-ray diffraction provides comprehensive purity assessment [11] [14]. The total rare earth oxide content should exceed 99.5% for high-purity applications.

Trace metal analysis using inductively coupled plasma spectroscopy can detect metallic impurities at concentrations below 100 parts per million. Studies have shown that common impurities include iron, aluminum, and calcium, which can be introduced during synthesis or processing [11] [14]. The control of these impurities is critical for applications requiring high-purity materials.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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